2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole
Description
Properties
Molecular Formula |
C10H10N2S2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H10N2S2/c1-3-11-9(10-12-4-6-14-10)7-2-5-13-8(1)7/h2,4-6,9,11H,1,3H2 |
InChI Key |
VFRZHBLWCOMUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole typically involves the construction of the thieno[3,2-c]pyridine core followed by the formation of the thiazole ring. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert certain functional groups within the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
-
Anticancer Properties
- Thiazole derivatives have been investigated for their anticancer effects. A specific study found that 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole exhibited cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism involves apoptosis induction and cell cycle arrest.
- Neuroprotective Effects
Material Science Applications
- Organic Electronics
- Sensors
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A detailed investigation into the anticancer effects of thiazole derivatives revealed that modifications to the thieno-pyridine structure significantly enhanced cytotoxicity against specific cancer cell lines. The study utilized flow cytometry to analyze cell cycle changes post-treatment.
- Sensor Development : A recent project focused on developing a sensor based on the compound for environmental monitoring. The sensor demonstrated high sensitivity and selectivity towards lead ions in water samples.
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations:
- Sulfur vs. Oxygen Heterocycles: The target compound’s thieno[3,2-c]pyridine-thiazole system contrasts with oxygen-containing analogs (e.g., furan/pyran derivatives in ), which exhibit higher melting points (181–241°C) due to stronger dipole interactions .
- Size and Complexity : Larger analogs like compound 7b (MW 538.64) incorporate pyrazole and carbonyl groups, enhancing hydrogen-bonding capacity but reducing solubility .
Biological Activity
The compound 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole (CAS No. 1936022-14-8) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activities based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10N2S2
- Molecular Weight : 222.33 g/mol
- IUPAC Name : 2-(4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl)-1,3-thiazole
Biological Activities
The biological activities of this compound have been explored in various studies. The key activities include:
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed remarkable activity against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus .
2. Antioxidant Properties
The antioxidant capacity of thiazole derivatives is notable. Compounds similar to this compound have been shown to mitigate oxidative stress in biological systems. For instance, thienopyrazole compounds were assessed for their ability to protect erythrocytes from oxidative damage caused by toxins .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Effects on Erythrocytes
In a controlled experiment assessing the effects of various thienopyrazole compounds on the erythrocytes of Clarias gariepinus, the introduction of these compounds significantly reduced the percentage of altered erythrocytes compared to controls exposed to toxic substances like 4-nonylphenol. The results indicated a protective effect against oxidative damage .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Thiazoles can act as inhibitors for various enzymes involved in disease pathways. For instance, they inhibit phosphatases associated with cell cycle regulation .
- Radical Scavenging : The structural features allow these compounds to scavenge free radicals effectively, thus reducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
